6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate

ROS1/NTRK inhibitor NSCLC Taletrectinib synthesis

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate is the pivotal intermediate for taletrectinib (FDA-approved ROS1/NTRK inhibitor). This methanesulfonate salt provides ~10-fold higher aqueous solubility vs. the free base, enabling efficient downstream processing. The 6-fluoro substituent is essential for sub-nanomolar ROS1 inhibition (IC₅₀ 0.207 nM) and activity against crizotinib-resistant mutants. Alternative 6-chloro/bromo analogs fail to support the patented Pd-catalyzed C-H activation route. This scaffold also enables BTK (IC₅₀ 1.3 nM), TAK1, ROCK2, VEGFR-2, and DYRK1A inhibitor programs. Supplied at ≥98% purity for R&D and cGMP manufacturing workflows.

Molecular Formula C7H8FN3O3S
Molecular Weight 233.22 g/mol
Cat. No. B8264048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate
Molecular FormulaC7H8FN3O3S
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1=CC(=NN2C1=NC=C2)F
InChIInChI=1S/C6H4FN3.CH4O3S/c7-5-1-2-6-8-3-4-10(6)9-5;1-5(2,3)4/h1-4H;1H3,(H,2,3,4)
InChIKeyUXRCVYPXTYUNMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate: Key Intermediate for Next-Generation ROS1/NTRK Inhibitors and Heterocyclic Scaffold for Kinase Drug Discovery


6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate (CAS 2244755-04-0; MF C₇H₈FN₃O₃S; MW 233.22) is a fluorinated heteroaromatic methanesulfonate salt that serves as the pivotal synthetic intermediate for taletrectinib (AB-106/DS-6051b), an FDA-approved next-generation ROS1/NTRK inhibitor indicated for ROS1-positive non-small cell lung cancer [1]. The imidazo[1,2-b]pyridazine core constitutes a privileged kinase inhibitor scaffold with demonstrated activity against diverse therapeutic targets including BTK (IC₅₀ 1.3 nM), TAK1 (IC₅₀ 55 nM), ROCK2 (IC₅₀ 7.0 nM), VEGFR-2 (IC₅₀ 8.4 nM), DYRK1A, and CLK kinases [2]. The 6-fluoro substitution and methanesulfonate salt form confer distinct physicochemical and reactivity advantages that differentiate this specific compound from alternative imidazo[1,2-b]pyridazine derivatives and other heterocyclic kinase inhibitor precursors.

Why 6-Fluoroimidazo[1,2-b]pyridazine Methanesulfonate Cannot Be Substituted with Generic Imidazopyridazine Analogs in Critical Synthetic and Discovery Applications


Substituting 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate with alternative imidazo[1,2-b]pyridazine derivatives (e.g., 6-chloro, 6-bromo, or unsubstituted analogs) or other heterocyclic scaffolds introduces quantifiable performance deficits across multiple critical dimensions: (i) the 6-fluoro substituent enhances metabolic stability and modulates electronic properties essential for kinase binding ; (ii) the methanesulfonate salt provides approximately 10-fold higher aqueous solubility compared to the free base form, enabling efficient downstream processing ; (iii) the specific 6-fluoro substitution pattern is required for palladium-catalyzed C-H activation in the patented taletrectinib manufacturing route—substituting with 6-chloro or 6-bromo analogs necessitates alternative, less efficient synthetic sequences [1]; (iv) non-fluorinated or alternatively halogenated analogs lack the precise electronic and steric profile required for optimal ROS1/NTRK inhibition (taletrectinib exhibits IC₅₀ values of 0.207 nM for ROS1 and 0.622–2.28 nM for NTRK1–3), a potency profile directly traceable to the 6-fluoro scaffold [2]. The evidence presented below quantifies these differentiation dimensions.

6-Fluoroimidazo[1,2-b]pyridazine Methanesulfonate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Provenance as the Pivotal Intermediate in FDA-Approved Taletrectinib Synthesis Defines Unique Commercial and Strategic Value

6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate is explicitly designated as the AB-106 intermediate and taletrectinib intermediate, CAS 2244755-04-0, with a molecular weight of 233.22 and molecular formula C₇H₈FN₃O₃S [1]. This compound serves as the direct precursor to taletrectinib (Ibtrozi), an FDA-approved drug for ROS1-positive NSCLC that demonstrated robust efficacy in global Phase 2 TRUST-II trials with 337 patients receiving 600 mg once daily [2]. In contrast, alternative imidazo[1,2-b]pyridazine derivatives such as 6-chloroimidazo[1,2-b]pyridazine (MW 153.57, CAS 6775-78-6) and 6-bromoimidazo[1,2-b]pyridazine (MW 198.02, CAS 1159977-65-7) are general research intermediates lacking direct linkage to any approved therapeutic agent [3].

ROS1/NTRK inhibitor NSCLC Taletrectinib synthesis AB-106 intermediate

Methanesulfonate Salt Form Provides Approximately 10-Fold Enhanced Aqueous Solubility Over Free Base for Downstream Processing Efficiency

The methanesulfonate salt form of 6-fluoroimidazo[1,2-b]pyridazine confers approximately 10-fold higher aqueous solubility compared to the free base form . Free base 6-fluoroimidazo[1,2-b]pyridazine exhibits solubility of approximately 0.1 mg/mL in phosphate-buffered saline (PBS), whereas salt formation with methanesulfonate (or HCl/mesylate salts) increases solubility by an order of magnitude . The methanesulfonate group also enhances reactivity by functioning as an effective leaving group in nucleophilic substitution reactions during downstream synthetic transformations .

Salt formation Aqueous solubility Process chemistry Formulation enablement

6-Fluoro Substitution Enables Palladium-Catalyzed C-H Activation for Efficient 3,6-Disubstituted Imidazo[1,2-b]pyridazine Synthesis in Patented Route

The patented method for producing 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives (US Patent Application 20210171532) explicitly requires 6-fluoroimidazo[1,2-b]pyridazine as the starting material for an aromatic substitution reaction utilizing palladium-catalyzed C-H activation [1]. This synthetic strategy enables direct functionalization at the 3-position without requiring pre-functionalized halogenated intermediates. The prior art method using 3-bromo-6-chloroimidazo[1,2-b]pyridazine required sequential aromatic nucleophilic substitution followed by Suzuki-Miyaura coupling—a longer, less atom-economical route [2].

C-H activation Palladium catalysis Synthetic methodology Patent-protected route

6-Fluoro Substituent Confers Class-Leading ROS1/NTRK Inhibitory Potency in Taletrectinib with IC₅₀ Values in Sub-Nanomolar Range

Taletrectinib, derived from the 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate intermediate, exhibits potent inhibition of recombinant ROS1 (IC₅₀ = 0.207 nM), NTRK1 (IC₅₀ = 0.622 nM), NTRK2 (IC₅₀ = 2.28 nM), and NTRK3 (IC₅₀ = 0.98 nM) [1]. This potency profile is substantially superior to first-generation ROS1 inhibitors: crizotinib exhibits ROS1 IC₅₀ of approximately 1-2 nM and lacks activity against key resistance mutations such as ROS1 G2032R, whereas taletrectinib maintains potency against crizotinib-resistant ROS1 mutants [2]. The 6-fluoro substitution on the imidazo[1,2-b]pyridazine core is structurally essential for achieving this potency and selectivity profile.

ROS1 inhibition NTRK inhibition Kinase selectivity Taletrectinib

Imidazo[1,2-b]pyridazine Scaffold Demonstrates Broad Kinase Inhibitory Activity with Quantitative Potency Benchmarks Across Multiple Therapeutic Targets

The imidazo[1,2-b]pyridazine scaffold, of which 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate is a key fluorinated derivative, has demonstrated potent inhibition across diverse kinase targets with well-characterized IC₅₀ values: BTK (compound 22: IC₅₀ = 1.3 nM with selectivity across 310 kinases) [1]; TAK1 (compound 26: IC₅₀ = 55 nM vs takinib 187 nM, a 3.4-fold improvement) [2]; ROCK2 (compounds A25/A26: IC₅₀ = 7.0/8.7 nM with isoform selectivity SI = 200/138) [3]; VEGFR-2 (compound 9k: IC₅₀ = 8.4 nM with superior selectivity over 70 kinases vs ponatinib) [4]; and DYRK1A (compound 29: IC₅₀ = 2 nM with improved selectivity over CLK kinases) [5].

Kinase inhibitor scaffold BTK inhibition TAK1 inhibition ROCK2 inhibition

High Purity Specifications (≥98% by HPLC) Ensure Reproducible Synthetic Outcomes in GMP and Research-Grade Applications

Commercially available 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate is supplied with purity specifications of 98% (HPLC) . The free base 6-fluoroimidazo[1,2-b]pyridazine is available at purity levels up to 99.93% (HPLC) . These defined purity specifications contrast with generic imidazo[1,2-b]pyridazine derivatives such as 6-chloro and 6-bromo analogs, which are typically supplied at 95% purity with less rigorous analytical characterization .

Purity specification HPLC analysis Quality control GMP intermediate

6-Fluoroimidazo[1,2-b]pyridazine Methanesulfonate: Validated Application Scenarios for Scientific and Industrial Procurement


GMP Manufacturing of Taletrectinib (Ibtrozi) and Related ROS1/NTRK Inhibitors

Procurement of 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate enables direct implementation of the patented taletrectinib synthetic route via palladium-catalyzed C-H activation, producing the FDA-approved drug Ibtrozi indicated for ROS1-positive NSCLC. This intermediate provides the essential 6-fluoro substitution required for sub-nanomolar ROS1/NTRK inhibition (ROS1 IC₅₀ = 0.207 nM) and activity against crizotinib-resistant mutants [1].

Kinase Inhibitor Drug Discovery Leveraging 6-Fluoroimidazo[1,2-b]pyridazine as a Privileged Scaffold

The 6-fluoroimidazo[1,2-b]pyridazine core serves as a validated starting point for developing inhibitors against BTK (IC₅₀ 1.3 nM), TAK1 (IC₅₀ 55 nM), ROCK2 (IC₅₀ 7.0 nM), VEGFR-2 (IC₅₀ 8.4 nM), and DYRK1A (IC₅₀ 2 nM) [1]. The 6-fluoro substitution enhances metabolic stability and binding affinity, while the methanesulfonate salt facilitates aqueous reaction conditions .

Process Chemistry Optimization Utilizing C-H Activation Methodology

Organizations employing palladium-catalyzed C-H activation for heterocycle functionalization can utilize 6-fluoroimidazo[1,2-b]pyridazine methanesulfonate as a model substrate for developing and validating synthetic methodologies. The compound's defined reactivity profile enables direct 3-position functionalization without pre-halogenation, offering atom-economical advantages over traditional cross-coupling sequences [1].

Reference Standard and Analytical Method Development for Taletrectinib Quality Control

The high purity specifications (≥98% for methanesulfonate salt; up to 99.93% for free base) qualify this compound for use as a reference standard in HPLC method development and validation for taletrectinib manufacturing quality control, ensuring batch-to-batch consistency and regulatory compliance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroimidazo[1,2-b]pyridazine methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.